molecular formula C12H17N2NaO3S B1663047 Tolbutamide sodium CAS No. 473-41-6

Tolbutamide sodium

Cat. No. B1663047
CAS RN: 473-41-6
M. Wt: 292.33 g/mol
InChI Key: QKHDBRQBSNZFAK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolbutamide sodium is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin .


Molecular Structure Analysis

The molecular formula of Tolbutamide sodium is C12H17N2NaO3S. It has an average mass of 292.330 Da and a monoisotopic mass of 292.085754 Da .


Chemical Reactions Analysis

Tolbutamide sodium undergoes a series of chemical reactions in the body. It stimulates the secretion of insulin by the pancreas, increases peripheral glucose utilization, and decreases hepatic gluconeogenesis . It may also increase the number and sensitivity of insulin receptors .

Scientific Research Applications

Diagnostic Value in Hypoglycemic States

Sodium tolbutamide has been instrumental in diagnosing hypoglycemic states, particularly in identifying insulomas and functional hyperinsulinism. It has shown distinct responses in patients with varying conditions, like mild diabetes mellitus and severe adrenal insufficiency. The prolonged hypoglycemia observed in insuloma patients after sodium tolbutamide administration is a valuable diagnostic indicator, helping to distinguish insuloma from other conditions (Fajans, Schneider, Schteingart, & Conn, 1961).

Insulin Regulatory Mechanisms

Research on sodium tolbutamide has contributed to understanding insulin regulation mechanisms. Studies have shown that it causes a rise in insulin content in the pancreatic venous blood of animals and humans, suggesting that tolbutamide stimulates the pancreas and promotes the release of endogenous insulin. This dual action of stimulating insulin release and increasing the utilization rate of circulating inactive insulin forms a critical part of diabetes management (Antoniades, Bougas, Camerini-Davalos, & Pyle, 1963).

Effects on Adenosine 3', 5'-monophosphate-dependent Protein Kinase

Tolbutamide's impact extends to the molecular level, with studies showing its inhibitory effect on adenosine 3', 5'-monophosphate-dependent protein kinase in rat adipose tissue. This finding suggests a potential link between tolbutamide and the regulation of lipid metabolism (Wray & Harris, 1973).

Influence on Sodium Handling in Pancreatic β-Cells

Sodium tolbutamide also affects sodium handling in pancreatic β-cells. Research indicates that it can cause a rise in sodium levels when added to glucose, suggesting an important role for sodium in insulin release regulation. This aspect of tolbutamide's action provides insights into the secretory response to hypoglycemic sulfonylureas (Ali, Grapengiesser, Gylfe, Hellman, & Lund, 1989).

Extrapancreatic Effects

and Population-Based ModelingTolbutamide has been increasingly used as a tool for in vivo studies on glucose tolerance physiology. Population-based modeling studies have revealed that tolbutamide's hypoglycemic effect varies among individuals, attributed to differences in pharmacokinetics, insulinergic responses, and extrapancreatic effects. Such studies highlight the complexity of tolbutamide's actions beyond its primary pancreatic effects, emphasizing its role in modifying insulin sensitivity and glucose effectiveness (Rostami-Hodjegan, Peacey, George, Heller, & Tucker, 1998).

Modulation of Sodium Content in Rat Pancreatic Islets

Further research into the effects of sulphonamides like tolbutamide on sodium content in rat pancreatic islets has shed light on the nuanced mechanisms of insulin release. Tolbutamide induces a significant rise in islet sodium content, which is intricately linked to the insulin-releasing process. This modulation of sodium content in the islets contributes to understanding the complex interactions within the beta cells during insulin secretion (Ali, Wesslén, & Hellman, 1988).

Safety And Hazards

Tolbutamide sodium may cause hypoglycemia and requires consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Tolbutamide sodium .

Future Directions

While Tolbutamide sodium is effective in managing type 2 diabetes, there is a need for further therapeutic options as many patients do not attain or maintain adequate glycaemic control . Future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery .

properties

IUPAC Name

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHDBRQBSNZFAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197090
Record name Tolbutamide sodium, sterile [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolbutamide sodium

CAS RN

473-41-6
Record name Tolbutamide sodium, sterile [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolbutamide sodium, sterile [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLBUTAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E830VC49W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolbutamide sodium
Reactant of Route 2
Reactant of Route 2
Tolbutamide sodium
Reactant of Route 3
Reactant of Route 3
Tolbutamide sodium
Reactant of Route 4
Reactant of Route 4
Tolbutamide sodium
Reactant of Route 5
Tolbutamide sodium
Reactant of Route 6
Tolbutamide sodium

Citations

For This Compound
167
Citations
RW Tuman, DM Morris, DJ Bryan… - Drug development …, 1991 - Wiley Online Library
The effects of linogliride fumarate (0.1 mmol/liter) and tolbutamide sodium (0.5 mmol/liter) on insulin secretion and glucose utilzation were directly compared in isolated perifused rat …
Number of citations: 3 onlinelibrary.wiley.com
EH Herman, S Krop, W Jordan - Pharmacology, 1982 - karger.com
The amount of ouabain necessary to produce ventricular fibrillation (VF) was significantly decreased by 2-hour pretreatment with 50, 100 or 200 mg/kg tolbutamide in anesthetized …
Number of citations: 8 karger.com
A Sirek, OV Sirek, F Smigura, K Przybylska - Acta diabetologia latina, 1970 - Springer
Four normal adult dogs were given a single iv dose of tolbutamide (sodium salt, 50 mg/kg), and the plasma levels of insulin and glucose were followed for 2 hrs. The drug produced a 2 …
Number of citations: 6 link.springer.com
DW Robertson - Teratology, 1968 - Wiley Online Library
Prenatal treatment with tolbutamide (sodium) has been shown to cause skeletal malformations in mice. The possibility that this agent interferes with sulfur metabolism in the developing …
Number of citations: 4 onlinelibrary.wiley.com
SF Saad - European Journal of Pharmacology, 1970 - Elsevier
… Tolbutamide sodium increased the GABA content in the cerebral hemispheres while acetohexamide sodium decreased it. The peak effect was reached 2 hr after tolbutamide sodium …
Number of citations: 3 www.sciencedirect.com
PM Dean, EK Matthews - Nature, 1968 - nature.com
… 16·6 mM, L· leucine, IO mM, or tolbutamide sodium, 0· 7 mM, osmolality being maintained by … Within 2 min of exposure to tolbutamide sodium, the electrical activity changed dramatically …
Number of citations: 393 www.nature.com
KE Paschkis, JJ Rupp, X Jasovsky - Endocrinology, 1959 - academic.oup.com
… Growth hormone, cortisone acetate or 9 alphafluorocortisol acetate were injected daily for 10 days prior to the administration of tolbutamide sodium. The daily dose of cortisone acetate …
Number of citations: 7 academic.oup.com
JC Sodoyez, F Sodoyez-Goffaux, JC Dunbar… - Diabetes, 1970 - Am Diabetes Assoc
… Normal Syrian hamsters were given daily intraperitoneal injections of tolbutamide sodium or 0.9 per cent NaCl solution. Normal albino rats were fed a control or a glyburide (HB-419) …
Number of citations: 38 diabetesjournals.org
MB Sullivan Jr, TB Patton - Annals of Surgery, 1964 - ncbi.nlm.nih.gov
… The characteristic vasomotor and gastro-intestinal symptoms were significantly decreased in29 of 33 patients by the administration of a hypoglycemic drug (tolbutamide sodium-Orinase …
Number of citations: 7 www.ncbi.nlm.nih.gov
EK Matthews, PM Dean - The structure and metabolism of the pancreatic …, 1970 - Elsevier
… On the other hand, the action potentials elicited by tolbutamide sodium 0.7 mm displayed different characteristics. Here the action potential discharge was continuous and each spike …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.